molecular formula C12H14N2 B1665740 Altinicline CAS No. 179120-92-4

Altinicline

Cat. No. B1665740
CAS RN: 179120-92-4
M. Wt: 186.25 g/mol
InChI Key: NUPUDYKEEJNZRG-LBPRGKRZSA-N
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Biochemical Analysis

Biochemical Properties

Altinicline plays a significant role in biochemical reactions by interacting with neural nicotinic acetylcholine receptors. It stimulates the release of dopamine and acetylcholine in the brain . The compound binds to the α4β2 subtype of nicotinic receptors, leading to the activation of these receptors and subsequent neurotransmitter release . This interaction is crucial for modulating synaptic transmission and enhancing cognitive functions.

Cellular Effects

This compound influences various types of cells and cellular processes. In neuronal cells, it enhances the release of dopamine and acetylcholine, which are critical for neurotransmission . This effect on neurotransmitter release can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these pathways, this compound can potentially improve cognitive functions and alleviate symptoms of neurological disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the α4β2 subtype of nicotinic acetylcholine receptors . This binding leads to the activation of these receptors, resulting in the opening of ion channels and the influx of calcium ions . The increased calcium ion concentration triggers the release of neurotransmitters such as dopamine and acetylcholine . Additionally, this compound may influence gene expression by modulating intracellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to this compound has been associated with sustained neurotransmitter release and potential neuroprotective effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive functions and improve motor skills in animal models of neurological disorders . At higher doses, the compound may exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation . The compound interacts with enzymes and cofactors involved in the metabolism of dopamine and acetylcholine . By modulating these pathways, this compound can influence metabolic flux and alter metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neural nicotinic acetylcholine receptors . The distribution of this compound within the brain is crucial for its therapeutic efficacy in treating neurological disorders.

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with nicotinic acetylcholine receptors . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles within the cell, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Altinicline can be synthesized through a five-step process starting from natural nicotine . The synthesis involves the following steps:

    Oxidation: of nicotine to form a ketone intermediate.

    Reduction: of the ketone to an alcohol.

    Protection: of the alcohol group.

    Sonogashira coupling: to introduce the ethynyl group.

    Deprotection: to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques such as oxidation, reduction, and coupling reactions under controlled conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

properties

IUPAC Name

3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPUDYKEEJNZRG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC(=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC(=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870143
Record name Altinicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179120-92-4
Record name 3-Ethynyl-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179120-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altinicline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179120924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altinicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALTINICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ9V9V09VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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